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Cat. No.: B8770055 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive framework for designing and conducting

drug-drug interaction (DDI) studies for ONT-993, the primary active metabolite of tucatinib. The

protocols outlined below are based on current regulatory expectations and scientific best

practices for evaluating the DDI potential of a significant metabolite.

Introduction to ONT-993 and its DDI Potential

ONT-993 is the major circulating metabolite of tucatinib, a tyrosine kinase inhibitor.[1][2][3] In

humans, tucatinib is metabolized predominantly by cytochrome P450 (CYP) 2C8 to form ONT-
993.[1][4] While ONT-993's pharmacological activity is less than that of tucatinib, its significant

exposure necessitates a thorough evaluation of its DDI potential.

Preclinical data indicates that ONT-993 has the potential to be a perpetrator of drug

interactions through the inhibition of key drug-metabolizing enzymes. Specifically, ONT-993 is

an inhibitor of CYP2D6 (IC50 = 7.9 µM) and a metabolism-dependent inactivator of CYP3A (KI

= 1.6 µM). Given that ONT-993's formation is dependent on CYP2C8, it also has the potential

to be a victim of DDI when co-administered with strong inhibitors or inducers of this enzyme.

The following protocols are designed to definitively characterize the DDI profile of ONT-993,

providing critical data for risk assessment and informing clinical use.
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Experimental Workflow for ONT-993 DDI Studies
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Caption: High-level workflow for investigating the drug-drug interaction potential of ONT-993.

In Vitro Drug-Drug Interaction Study Protocols
Protocol 1: Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ONT-993 against

major human CYP isoforms, with a focus on CYP2D6 and CYP3A4/5.

Methodology:

System: Human liver microsomes (HLM) or recombinant human CYP enzymes.

Substrates: Use isoform-specific probe substrates at concentrations approximate to their

Michaelis-Menten constant (Km).

Incubation:

Pre-incubate a series of ONT-993 concentrations with HLM or recombinant enzymes and

a NADPH-generating system.

Initiate the reaction by adding the probe substrate.

Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

Analysis:
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Terminate the reaction by adding a suitable stop solution (e.g., acetonitrile).

Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

Data Analysis:

Calculate the rate of metabolite formation at each ONT-993 concentration.

Determine the IC50 value by fitting the data to a suitable sigmoidal inhibition model.

Data Presentation:

CYP Isoform
Probe
Substrate

IC50 (µM) of
ONT-993

Positive
Control
Inhibitor

IC50 (µM) of
Positive
Control

CYP1A2 Phenacetin Fluvoxamine

CYP2B6 Bupropion Ticlopidine

CYP2C8 Amodiaquine Gemfibrozil

CYP2C9 Diclofenac Sulfaphenazole

CYP2C19 S-Mephenytoin Omeprazole

CYP2D6
Dextromethorpha

n
Quinidine

CYP3A4/5 Midazolam Ketoconazole

CYP3A4/5 Testosterone Ketoconazole

Protocol 2: Time-Dependent Inhibition (TDI) of CYP3A4/5
Objective: To evaluate the potential of ONT-993 to cause mechanism-based or time-dependent

inhibition of CYP3A4/5.

Methodology:

System: Human liver microsomes.
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Procedure:

Pre-incubate HLM with various concentrations of ONT-993 and a NADPH-generating

system for different time points (e.g., 0, 5, 15, 30 minutes).

Following the pre-incubation, dilute the mixture to minimize the contribution of reversible

inhibition and add a CYP3A4/5 probe substrate (e.g., midazolam).

Incubate for a short period to measure the remaining enzyme activity.

Analysis:

Quantify the metabolite formation using LC-MS/MS.

Data Analysis:

Determine the inactivation rate constant (k_inact) and the inhibition constant (K_I) by non-

linear regression analysis of the initial rates of inactivation versus inhibitor concentration.

Data Presentation:

Parameter Value

k_inact (min⁻¹)

K_I (µM)

k_inact / K_I (mL/min/µmol)

Protocol 3: Transporter Interaction Assays
Objective: To assess whether ONT-993 is a substrate or inhibitor of key uptake and efflux

transporters.

Methodology:

Systems:
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Substrate Assessment: Use cell lines overexpressing specific transporters (e.g.,

OATP1B1, OATP1B3, OAT1, OAT3, OCT2, P-gp, BCRP).

Inhibition Assessment: Use the same transporter-expressing cell lines or membrane

vesicles.

Procedure (Substrate Assessment):

Incubate the cells with ONT-993 in the presence and absence of known potent inhibitors of

the respective transporters.

Measure the intracellular concentration of ONT-993 over time.

Procedure (Inhibition Assessment):

Incubate the cells or vesicles with a known probe substrate for the transporter in the

presence of varying concentrations of ONT-993.

Measure the uptake or efflux of the probe substrate.

Analysis: Quantify ONT-993 and probe substrates using LC-MS/MS.

Data Analysis:

Substrate: A significant increase in intracellular ONT-993 in the presence of an inhibitor

suggests it is a substrate.

Inhibitor: Determine the IC50 value for the inhibition of probe substrate transport.

Data Presentation:

Substrate Assessment:
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Transporter Known Inhibitor
Fold-change in
ONT-993 uptake

Conclusion
(Substrate/Non-
substrate)

OATP1B1 Rifampicin

OATP1B3 Rifampicin

P-gp Verapamil

BCRP Ko143

Inhibition Assessment:

Transporter Probe Substrate IC50 (µM) of ONT-993

OATP1B1 Estradiol-17β-glucuronide

OATP1B3 Estradiol-17β-glucuronide

P-gp Digoxin

BCRP Prazosin

In Vivo Clinical Drug-Drug Interaction Study Designs
Protocol 4: Victim DDI Study with a CYP2C8 Inhibitor
Objective: To evaluate the effect of a strong CYP2C8 inhibitor on the pharmacokinetics of

tucatinib and the formation of ONT-993.

Study Design:

Design: Open-label, two-period, fixed-sequence study in healthy volunteers.

Period 1: Administer a single oral dose of tucatinib.

Period 2: Administer a strong CYP2C8 inhibitor (e.g., gemfibrozil) to steady state, then co-

administer a single oral dose of tucatinib.
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Pharmacokinetic Sampling: Collect serial blood samples over a specified period after each

tucatinib dose to characterize the full pharmacokinetic profile of both tucatinib and ONT-993.

Data Presentation:

Pharmacokinetic
Parameter

Tucatinib Alone
(Mean ± SD)

Tucatinib +
CYP2C8 Inhibitor
(Mean ± SD)

Geometric Mean
Ratio (90% CI)

Tucatinib

AUC₀-inf (ng·h/mL)

Cmax (ng/mL)

t½ (h)

ONT-993

AUC₀-inf (ng·h/mL)

Cmax (ng/mL)

Metabolite to Parent

Ratio (AUC)

Protocol 5: Perpetrator DDI Study with Sensitive
CYP2D6 and CYP3A Substrates
Objective: To assess the effect of steady-state tucatinib (and thereby ONT-993) on the

pharmacokinetics of sensitive substrates of CYP2D6 and CYP3A.

Study Design:

Design: Open-label, two-period, fixed-sequence study in healthy volunteers.

Period 1: Administer a single oral dose of a sensitive CYP2D6 substrate (e.g.,

dextromethorphan) and a sensitive CYP3A substrate (e.g., midazolam).
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Period 2: Administer tucatinib to steady state, then co-administer single oral doses of the

CYP2D6 and CYP3A substrates.

Pharmacokinetic Sampling: Collect serial blood samples after each substrate administration

to characterize their pharmacokinetic profiles.

Data Presentation:

Effect on CYP2D6 Substrate (e.g., Dextromethorphan):

Pharmacokinetic
Parameter

Substrate Alone
(Mean ± SD)

Substrate +
Tucatinib (Mean ±
SD)

Geometric Mean
Ratio (90% CI)

AUC₀-inf (ng·h/mL)

Cmax (ng/mL)

Effect on CYP3A Substrate (e.g., Midazolam):

Pharmacokinetic
Parameter

Substrate Alone
(Mean ± SD)

Substrate +
Tucatinib (Mean ±
SD)

Geometric Mean
Ratio (90% CI)

AUC₀-inf (ng·h/mL)

Cmax (ng/mL)

Signaling and Metabolic Pathways
Metabolic Pathway of Tucatinib to ONT-993
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Caption: Primary metabolic pathway of tucatinib to its major metabolite, ONT-993.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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